molecular formula C18H15ClO4 B11141903 (4Z)-4-(2-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

(4Z)-4-(2-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11141903
M. Wt: 330.8 g/mol
InChI Key: HVZBKVDQMZNCGK-AUWJEWJLSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves condensation reactions between and .

      Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or acetic acid).

      Industrial Production: Although not widely produced industrially, research laboratories synthesize it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.

      Medicine: Research explores its pharmacological effects and potential drug development.

      Industry: Limited industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • It may interact with cellular targets, affecting enzymes, receptors, or signaling pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a chromenone core, chlorobenzylidene moiety, and dimethoxy substituents makes it distinctive.

      Similar Compounds: Other related compounds include , , and .

    Remember that this compound’s detailed biological effects and specific targets would require further investigation.

    Properties

    Molecular Formula

    C18H15ClO4

    Molecular Weight

    330.8 g/mol

    IUPAC Name

    (4Z)-4-[(2-chlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one

    InChI

    InChI=1S/C18H15ClO4/c1-21-16-8-12-10-23-18(20)14(13(12)9-17(16)22-2)7-11-5-3-4-6-15(11)19/h3-9H,10H2,1-2H3/b14-7-

    InChI Key

    HVZBKVDQMZNCGK-AUWJEWJLSA-N

    Isomeric SMILES

    COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC=CC=C3Cl)OC

    Canonical SMILES

    COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=CC=C3Cl)OC

    Origin of Product

    United States

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